molecular formula C17H13N3O5S B11536157 5-{[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11536157
M. Wt: 371.4 g/mol
InChI Key: ZDORYLVHYMGKLO-UHFFFAOYSA-N
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Description

This compound belongs to the furan family, characterized by a five-membered ring containing one oxygen and four carbon atoms. Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. The name “furan” originates from the Latin word “furfur,” meaning bran. The simplest furan compound, furan itself, exhibits diverse pharmacological properties, including anti-ulcer, diuretic, antibacterial, antiviral, and anticancer effects .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the reaction of a furan derivative with a thioamide, followed by cyclization. The exact conditions and reagents may vary, but the core steps involve the formation of the thioxodihydropyrimidine ring.

Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, researchers often explore modifications of existing synthetic routes to optimize yield, cost, and safety.

Chemical Reactions Analysis

Reactivity:: The compound’s reactivity stems from its furan ring and thioxodihydropyrimidine moiety. It can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the thioamide group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thioxodihydropyrimidine ring.

Major Products:: The specific products depend on the reaction conditions and substituents present. For instance, reduction of the nitro group yields an amino compound, while oxidation of the thioamide group forms a carbonyl compound.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine::

    Antibacterial Activity: Furan derivatives often exhibit antibacterial properties. Investigating this compound’s efficacy against specific bacterial strains is crucial.

    Antiviral Potential: Its antiviral activity warrants exploration, especially given the ongoing global health challenges.

    Other Biological Effects: Researchers investigate its impact on cellular processes, inflammation, and other biological pathways.

Industry::

    Pharmaceuticals: The compound’s unique structure may inspire drug development.

    Materials Science: Furan derivatives find applications in materials like polymers and resins.

Mechanism of Action

The compound’s precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways to exert its effects. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related furan derivatives. Its distinct features may set it apart from others in terms of reactivity, biological activity, or structural properties.

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

5-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H13N3O5S/c1-8-5-9(2)13(20(23)24)7-11(8)14-4-3-10(25-14)6-12-15(21)18-17(26)19-16(12)22/h3-7H,1-2H3,(H2,18,19,21,22,26)

InChI Key

ZDORYLVHYMGKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-])C

Origin of Product

United States

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